4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonamide, a triazole, and a sulfanyl group. These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The sulfonamide and sulfanyl groups would be attached to this ring. The exact 3D conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry reactions. The sulfonamide and sulfanyl groups could also potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and sulfanyl groups could potentially increase its solubility in water. The triazole ring could contribute to its stability and rigidity .Scientific Research Applications
Anticancer Activity
Compounds similar to 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been investigated for their potential anticancer properties. A study by Sławiński et al. (2012) synthesized novel derivatives of this compound, demonstrating significant anticancer activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar GI50 levels (Sławiński et al., 2012).
Antibacterial and Antifungal Activities
Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds, including derivatives similar to the compound , and evaluated them for antibacterial and antifungal activities. Some compounds showed promising antibacterial potency, particularly against specific bacterial strains (Wang et al., 2010).
Anti-HIV and Anticancer Activity
Research by Brzozowski (1998) involved synthesizing derivatives of this compound, which exhibited moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
UV Protection and Antimicrobial Properties for Cotton Fabrics
Mohamed et al. (2020) explored the use of triazole benzenesulfonamides, akin to the compound in focus, for dyeing cotton fabrics. The dyed fabrics exhibited UV protection and antibacterial properties, demonstrating the compound's potential in textile applications (Mohamed et al., 2020).
Antimalarial Properties
Boechat et al. (2011) synthesized derivatives of 1H-1,2,4-triazol-3-yl benzenesulfonamide, showing potential as antimalarial lead compounds. This suggests the compound could have implications in antimalarial drug development (Boechat et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities . Therefore, it can be inferred that the compound might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activities of similar compounds , it can be hypothesized that the compound might interfere with the synthesis of essential microbial proteins or enzymes, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Given its potential antimicrobial activity , it could be involved in disrupting the synthesis of essential microbial proteins or enzymes, thereby affecting the overall metabolic processes of the microorganisms.
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and molecular weight, which can influence the compound’s bioavailability, are provided .
Result of Action
Based on the antimicrobial activities of similar compounds , it can be inferred that the compound might lead to the inhibition of growth and proliferation of microorganisms.
Future Directions
Given the potential biological activities associated with its functional groups, this compound could be a candidate for further study in drug discovery and development. Future research could involve testing its biological activity against various targets, optimizing its structure for improved activity and selectivity, and investigating its pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Triazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Molecular Mechanism
It is known that triazole derivatives can act as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXBNXUPWJRNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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